5-Fluoro-2-piperazinobenzoic acid

CCR5 Antagonist HIV Inflammation

Procure this authentic 5-fluoro-2-piperazinobenzoic acid to maintain synthetic fidelity in your medicinal chemistry campaigns. Its precise 2-piperazinyl and 5-fluoro substitution pattern is critical for systematic SAR exploration of C-7 piperazinyl fluoroquinolones and CCR5 antagonist hit expansion. Generic analogs or positional isomers risk compromised antibacterial potency, altered pharmacokinetics, and invalidated regulatory filings. Ideal for late-stage functionalization and data-driven lead optimization.

Molecular Formula C11H13FN2O2
Molecular Weight 224.235
CAS No. 1197193-39-7
Cat. No. B598829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-piperazinobenzoic acid
CAS1197193-39-7
Molecular FormulaC11H13FN2O2
Molecular Weight224.235
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=C(C=C2)F)C(=O)O
InChIInChI=1S/C11H13FN2O2/c12-8-1-2-10(9(7-8)11(15)16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H,15,16)
InChIKeyYFHIYLRCMPTEGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-piperazinobenzoic Acid (CAS 1197193-39-7): A Specialized Fluorinated Benzoic Acid Intermediate for Targeted Pharmaceutical Development and Procurement


5-Fluoro-2-piperazinobenzoic acid (CAS 1197193-39-7) is a fluorinated benzoic acid derivative with a molecular weight of 224.23 g/mol, characterized by a piperazine ring at the 2-position and a fluorine atom at the 5-position of the aromatic core [1]. It is utilized as an intermediate in the synthesis of more complex organic molecules, particularly in the construction of piperazinyl-fluoroquinolone antibiotics and other bioactive agents . The compound's chemical profile—combining the basic piperazine nitrogen with the electron-withdrawing fluorine substituent and a carboxylic acid group—enables its participation in diverse chemical reactions, including amide coupling, reductive amination, and nucleophilic aromatic substitution, which are fundamental to medicinal chemistry campaigns [2].

Why 5-Fluoro-2-piperazinobenzoic Acid Cannot Be Replaced by Non-Fluorinated or Positional Isomers in Key Pharmaceutical Syntheses


In the context of procuring intermediates for pharmaceutical synthesis, generic substitution of 5-fluoro-2-piperazinobenzoic acid is not a trivial matter. The compound's precise substitution pattern—a 2-piperazinyl group and a 5-fluoro group—dictates the electronic and steric properties of the resulting drug candidates. Structure-activity relationship (SAR) studies in fluoroquinolone research demonstrate that the presence and position of the fluorine atom significantly impact antibacterial potency, pharmacokinetic properties, and the ability to overcome bacterial resistance mechanisms [1]. Furthermore, the piperazine moiety is a critical pharmacophore whose substitution pattern influences target selectivity and off-target toxicity profiles [2]. Using a non-fluorinated analog (e.g., 2-piperazinobenzoic acid) or a positional isomer (e.g., 2-fluoro-4-piperazinobenzoic acid) would yield a different lead molecule with potentially compromised efficacy, altered metabolism, or unforeseen safety signals, thereby invalidating established synthetic routes and jeopardizing project timelines and regulatory filings.

Quantitative Evidence for Selecting 5-Fluoro-2-piperazinobenzoic Acid: Differentiated Performance Metrics Against Key Biological Targets


CCR5 Antagonist Activity: Direct Binding Affinity Comparison Against a Structural Analog

5-Fluoro-2-piperazinobenzoic acid exhibits measurable antagonist activity at the CCR5 chemokine receptor, a target relevant to HIV entry and inflammatory diseases. In a head-to-head comparison of binding data for two closely related structural analogs within the same assay system, the compound demonstrates a 4.1-fold difference in IC50, highlighting the sensitivity of target engagement to minor structural modifications [1]. This underscores the importance of the precise 5-fluoro-2-piperazinyl substitution pattern for achieving a specific level of biological effect.

CCR5 Antagonist HIV Inflammation

Synthetic Utility in Fluoroquinolone Antibiotics: Differentiated Intermediate Based on Established SAR Principles

As an intermediate, 5-fluoro-2-piperazinobenzoic acid is positioned to introduce a key piperazinyl-fluorophenyl moiety into advanced drug candidates. The established SAR for fluoroquinolones shows that the presence and specific substitution of a piperazine ring at the C-7 position, coupled with fluorine atoms on the quinolone core, are critical determinants of antibacterial potency and spectrum [1]. Studies on novel N-piperazinyl fluoroquinolones further demonstrate that this scaffold can yield compounds with activity comparable or superior to reference drugs like ciprofloxacin and norfloxacin [2].

Fluoroquinolone Antibacterial Intermediate

CCR5 Antagonist Activity: Direct Binding Affinity Comparison Against a Structural Analog

5-Fluoro-2-piperazinobenzoic acid exhibits measurable antagonist activity at the CCR5 chemokine receptor, a target relevant to HIV entry and inflammatory diseases. In a head-to-head comparison of binding data for two closely related structural analogs within the same assay system, the compound demonstrates a 4.1-fold difference in IC50, highlighting the sensitivity of target engagement to minor structural modifications [1]. This underscores the importance of the precise 5-fluoro-2-piperazinyl substitution pattern for achieving a specific level of biological effect.

CCR5 Antagonist HIV Inflammation

Targeted Application Scenarios for 5-Fluoro-2-piperazinobenzoic Acid: Where the Evidence Points to Differentiated Value


Medicinal Chemistry Campaigns Targeting Novel Fluoroquinolone Antibiotics

Procure 5-fluoro-2-piperazinobenzoic acid as a key building block for the systematic exploration of C-7 piperazinyl-substituted fluoroquinolones. The compound is ideally suited for medicinal chemists aiming to generate compound libraries around this proven antibacterial pharmacophore. The established SAR in this area indicates that modifications at the piperazine nitrogen, for which this compound is a versatile precursor, can significantly tune potency, spectrum, and resistance profiles [1]. Replacing this specific intermediate with a non-fluorinated or differently substituted analog would deviate from the optimized SAR landscape, introducing unnecessary risk and potentially yielding compounds with inferior profiles compared to established N-piperazinyl fluoroquinolones [2].

Early-Stage CCR5 Antagonist Discovery and Hit-to-Lead Optimization

Utilize 5-fluoro-2-piperazinobenzoic acid as a starting point for the design and synthesis of novel CCR5 antagonists. Its demonstrated, though modest, affinity (IC50 = 9.2 µM) for the CCR5 receptor [1] provides a measurable baseline and a clear vector for chemical optimization. This application scenario is relevant for research groups investigating therapeutic interventions for HIV-1 infection, where CCR5 is a critical co-receptor for viral entry, or for inflammatory and autoimmune conditions mediated by this chemokine pathway. The availability of binding data for close analogs in the same assay allows for immediate structure-activity relationship insights and a more data-driven approach to hit expansion.

Preclinical Pharmacology: Evaluating Piperazine-Containing Fluorinated Scaffolds

For preclinical research focused on evaluating the pharmacokinetic and pharmacodynamic consequences of the piperazine-fluorine combination, 5-fluoro-2-piperazinobenzoic acid serves as a valuable molecular probe. Its incorporation into larger pharmacophores allows researchers to directly assess the contribution of the 5-fluoro-2-piperazinyl fragment to properties such as metabolic stability, membrane permeability, and target selectivity. This is particularly relevant given the known effects of fluorine substitution on the pKa of the piperazine ring and the overall lipophilicity of the molecule (XLogP3-AA = -1.3 for the compound itself [2]), which can profoundly influence a drug candidate's behavior in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2-piperazinobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.